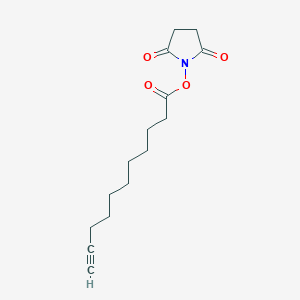

10-Undecynoyl-OSu

Descripción general

Descripción

10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .

Molecular Structure Analysis

The molecular formula of 10-Undecynoyl-OSu is C15H21NO4 . Its molecular weight is 279.33 g/mol .

Chemical Reactions Analysis

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.

Physical And Chemical Properties Analysis

10-Undecynoyl-OSu is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.

Aplicaciones Científicas De Investigación

Hydrophobic Bioconjugation Linker

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker . This means it can be used to connect two biomolecules together in a way that is resistant to water, which can be useful in various biochemical and biomedical applications.

Click Chemistry Reagent

This compound is also used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions. This makes 10-Undecynoyl-OSu a valuable tool in the synthesis of complex molecules.

Protein Modification

10-Undecynoyl-OSu is used in protein modification . It reacts with lysine or N-terminal amino groups, which are common in proteins. This allows for the modification of proteins for various research purposes, such as studying protein function or creating new bioactive compounds.

Cross-linking Agent

This compound is used as a cross-linking agent in the synthesis of surfaces and polymers. Cross-linking agents help to form bridges between polymer chains, which can enhance the properties of the resulting material, such as its strength, stability, and resistance to solvents.

Nonribosomal Peptide Synthetases (NRPSs)

10-Undecynoyl-OSu has been used in the study of nonribosomal peptide synthetases (NRPSs) . NRPSs are megaenzymes that synthesize nonribosomal peptides, which are a valuable source of clinical therapeutics. The modularity of NRPSs is appealing from an engineering perspective, and 10-Undecynoyl-OSu can be used to incorporate unnatural building blocks with unique properties into these peptides.

Fluorescent Detection of Protein Fatty-Acylation

10-Undecynoyl-OSu has been used in the fluorescent detection of protein fatty-acylation . This is a type of post-translational modification where a fatty acid is covalently attached to a protein. Detecting this modification can provide valuable insights into protein function and regulation.

Mecanismo De Acción

Target of Action

10-Undecynoyl-OSu is a click chemistry reagent . It is primarily used as a hydrophobic bioconjugation linker . The primary targets of this compound are molecules that can be modified using click chemistry, particularly those containing alkyne groups .

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. Specifically, 10-Undecynoyl-OSu can be further modified at the alkyne using Click-chemistry .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUPBMTHXHXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Undecynoyl-OSu | |

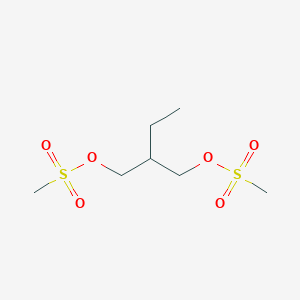

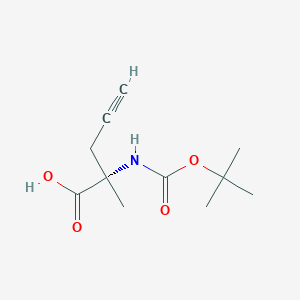

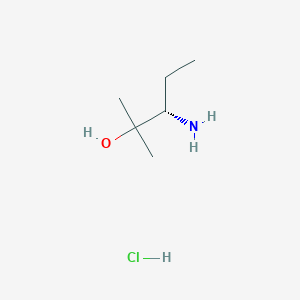

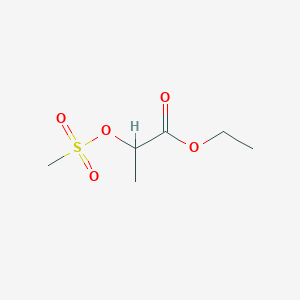

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)